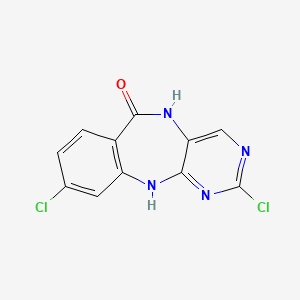![molecular formula C16H13N3O4S B12814524 8'-Methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine] CAS No. 32432-60-3](/img/structure/B12814524.png)
8'-Methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Initial Reactant Preparation: Starting with basic organic molecules.
Reaction Conditions: Utilizing catalysts, solvents, and controlled temperatures to facilitate the desired chemical reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the pure compound.
Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
NSC 281237 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The gain of electrons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to ensure the reactions proceed efficiently. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
NSC 281237 has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in cell culture studies to understand its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, where it may act as an inhibitor or modulator of specific biological targets.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes
Mechanism of Action
The mechanism by which NSC 281237 exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to changes in cellular function. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
NSC 281237 can be compared with other similar compounds in terms of its chemical structure, reactivity, and applications. Similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 123456: Another compound with potential therapeutic applications.
NSC 654321: Studied for its effects on cellular processes.
The uniqueness of NSC 281237 lies in its specific chemical structure and the particular biological pathways it affects, making it a valuable compound for targeted research .
Properties
CAS No. |
32432-60-3 |
|---|---|
Molecular Formula |
C16H13N3O4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
8'-methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine] |
InChI |
InChI=1S/C16H13N3O4S/c1-18-12-5-3-4-6-14(12)24-16(18)17-9-10-7-11(19(20)21)8-13(22-2)15(10)23-16/h3-9H,1-2H3 |
InChI Key |
JGIKROQFAHLLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC13N=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


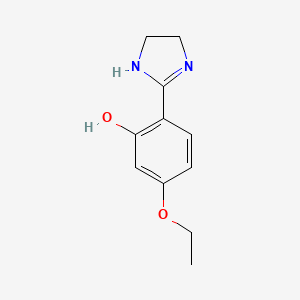
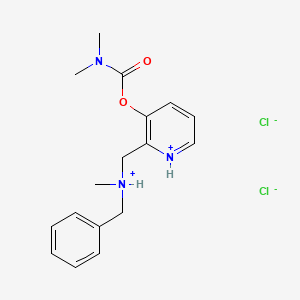
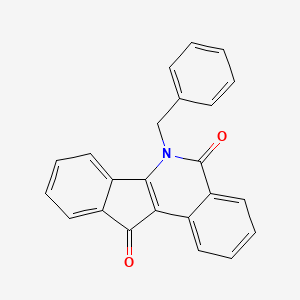
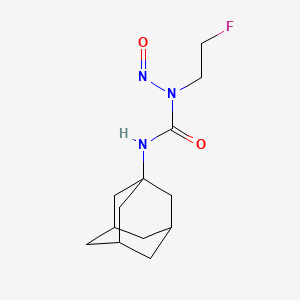

![5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)
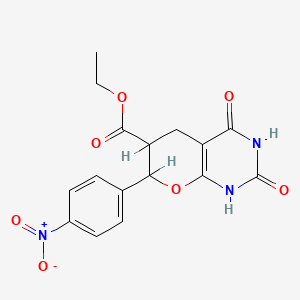
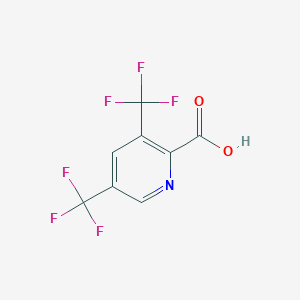
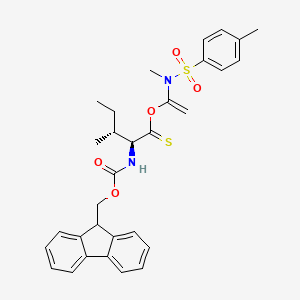
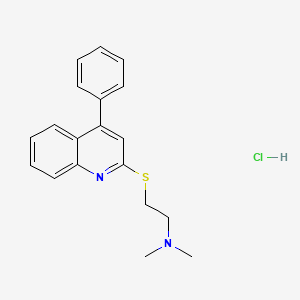
![2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one](/img/structure/B12814510.png)

